molecular formula C31H31N5O5S B3013630 3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide CAS No. 1037222-69-7

3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide

Cat. No. B3013630
M. Wt: 585.68
InChI Key: HUEVXFOVIUWWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C31H31N5O5S and its molecular weight is 585.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • The synthesis process of compounds structurally related to 3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide involves interactions with phenyl-and phenethylisothiocyanates. These compounds have shown inhibitory effects on brain monoamine oxidase (MAO) activity and moderate therapeutic effects on mouse tumor models, including Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).

Antitumor Activities

  • Novel 3-benzyl-4(3H)quinazolinone analogues, which are structurally similar to 3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide, have demonstrated broad-spectrum antitumor activity. Specific compounds within this series have shown significant potency against CNS, renal, breast cancer, and leukemia cell lines, with comparisons to 5-FU and PLX4032 as positive controls (Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Activity

  • Certain derivatives of 3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide have shown significant biological activity against standard strains of bacteria and fungi. This indicates potential applications in treating microbial infections (Anisetti & Reddy, 2012).

Antifolate and Anticancer Properties

  • Some analogues of this compound class have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, targeting antitumor and antibacterial applications. These compounds have shown effectiveness against various human and animal dihydrofolate reductases (DHFRs), indicating potential in cancer therapy (Gangjee et al., 1996).

Antimicrobial Activities

  • Novel 2,3-disubstituted quinazolin-4(3H)-ones, which are related to the compound of interest, have shown potent inhibitory action against bacterial strains, and some synthesized compounds have demonstrated profound antioxidant potential (Kumar et al., 2011).

properties

IUPAC Name

3-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O5S/c1-40-21-12-13-24(26(18-21)41-2)33-28(38)19-42-31-35-23-11-7-6-10-22(23)29-34-25(30(39)36(29)31)14-15-27(37)32-17-16-20-8-4-3-5-9-20/h3-13,18,25H,14-17,19H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVXFOVIUWWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide

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